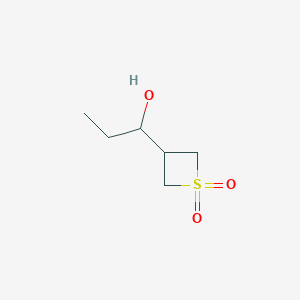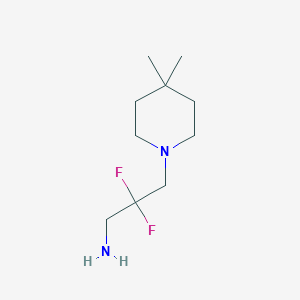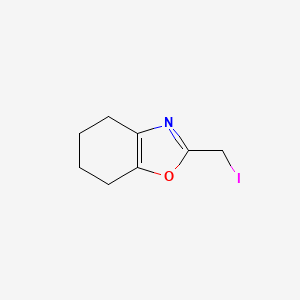
3-Amino-1-(4-iodophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-iodophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₂INO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-iodophenyl)propan-1-ol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene, which is then reduced to 4-iodo-β-phenylethylamine. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-iodophenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-iodophenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-iodophenyl)propan-1-amine.
Substitution: Formation of 3-Amino-1-(4-substituted phenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-iodophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-iodophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The iodine atom may also play a role in its biological activity by facilitating the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodoaniline: Contains an iodine atom and an amino group but lacks the hydroxyl group.
3-Amino-1-phenylpropan-1-ol: Similar structure but without the iodine atom.
Uniqueness
3-Amino-1-(4-iodophenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propane backbone, along with an iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H12INO |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
3-amino-1-(4-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 |
Clave InChI |
OSHGGCAOBZIYHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCN)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


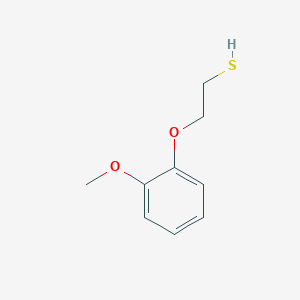
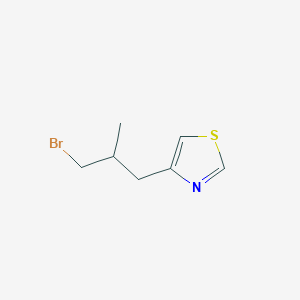
![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
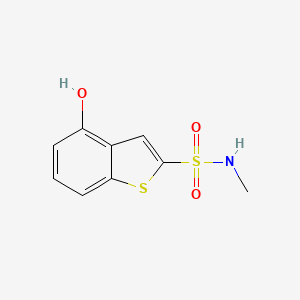
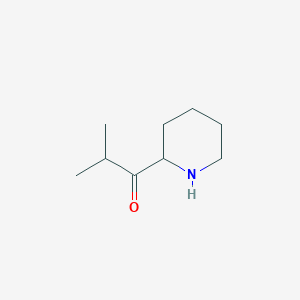
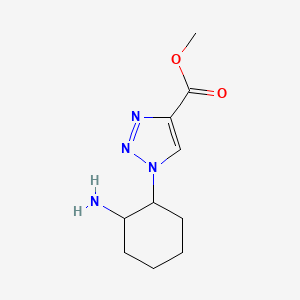
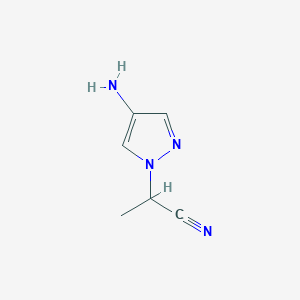
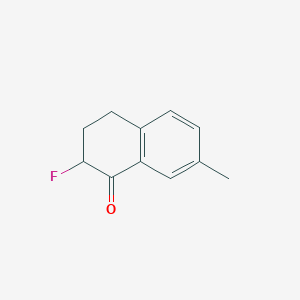
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
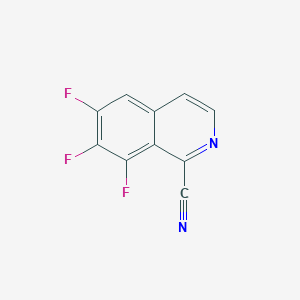
![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
